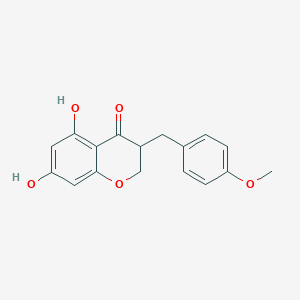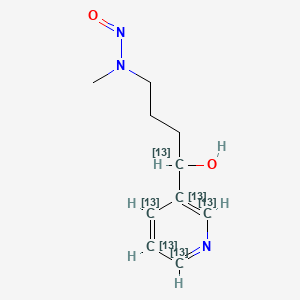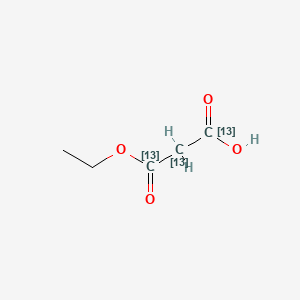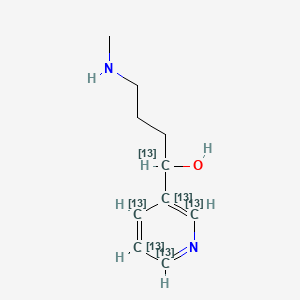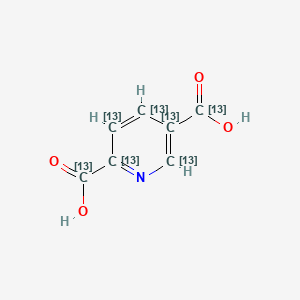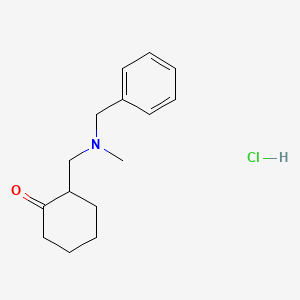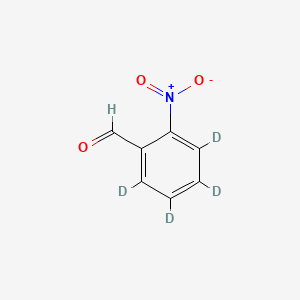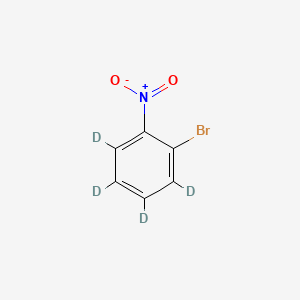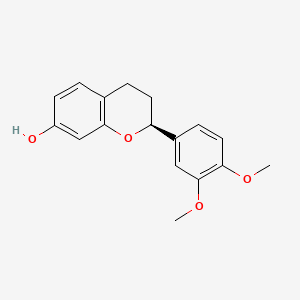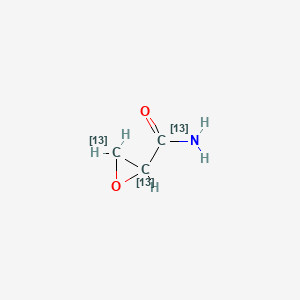
Glycidamide-13C3
説明
Glycidamide-13C3 is a labeled isotopic compound, specifically an epoxide derivative of acrylamide. It is used primarily as an analytical standard in various scientific studies. The compound is characterized by the incorporation of three carbon-13 isotopes, which makes it particularly useful in tracing and quantifying studies involving acrylamide metabolism and its toxicological effects .
準備方法
Synthetic Routes and Reaction Conditions: Glycidamide-13C3 is synthesized through the reaction of carbon-13 labeled acrylonitrile with hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure the incorporation of the carbon-13 isotopes. The process involves the following steps:
Preparation of Carbon-13 Labeled Acrylonitrile: This involves the synthesis of acrylonitrile where the carbon atoms are replaced with carbon-13 isotopes.
Epoxidation Reaction: The carbon-13 labeled acrylonitrile is then reacted with hydrogen peroxide in the presence of a catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure the final product meets analytical standards .
化学反応の分析
Types of Reactions: Glycidamide-13C3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can open the epoxide ring under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Corresponding amines.
Substitution Products: Hydroxyamines, thioethers, and alcohol derivatives
科学的研究の応用
Glycidamide-13C3 is extensively used in scientific research due to its labeled isotopic nature. Some of its applications include:
Chemistry: Used as a tracer in studies involving the metabolism of acrylamide and its derivatives.
Biology: Helps in understanding the biochemical pathways and interactions of acrylamide in biological systems.
Medicine: Used in toxicological studies to assess the carcinogenic potential of acrylamide and its metabolites.
Industry: Employed in quality control and safety assessments of food products, particularly those involving high-temperature cooking processes
作用機序
Glycidamide-13C3 exerts its effects primarily through its interaction with nucleophiles in biological systems. The compound is a reactive epoxide that can form covalent bonds with DNA, proteins, and other cellular components. This reactivity is the basis for its genotoxic and carcinogenic potential. The primary molecular targets include DNA, where it forms adducts that can lead to mutations and potentially cancer. The pathways involved include the cytochrome P450 enzyme system, particularly CYP2E1, which catalyzes the formation of this compound from acrylamide .
類似化合物との比較
Glycidamide: The non-labeled version of Glycidamide-13C3, which shares similar chemical properties but lacks the isotopic labeling.
Acrylamide: The precursor to this compound, which is less reactive but still of significant toxicological concern.
Epoxides: Other epoxide compounds that share the reactive epoxide ring but differ in their specific structures and reactivities.
Uniqueness of this compound: The primary uniqueness of this compound lies in its isotopic labeling, which allows for precise tracing and quantification in scientific studies. This makes it an invaluable tool in research involving the metabolism and toxicology of acrylamide and its derivatives .
特性
IUPAC Name |
(2,3-13C2)oxirane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c4-3(5)2-1-6-2/h2H,1H2,(H2,4,5)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAZQSYXRGRESX-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH](O1)[13C](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675627 | |
| Record name | (~13~C_2_)Oxirane-2-(~13~C)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216449-31-8 | |
| Record name | (~13~C_2_)Oxirane-2-(~13~C)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycidamide-13C3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


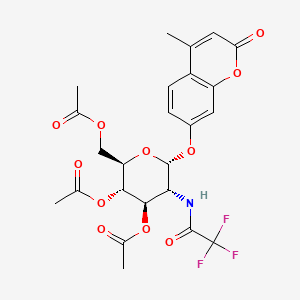
![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)
